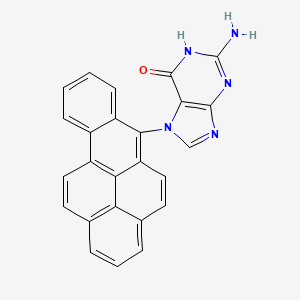
2-Amino-7-benzo(a)pyren-6-yl-3H-purin-6-one
Cat. No. B8658725
Key on ui cas rn:
114378-32-4
M. Wt: 401.4 g/mol
InChI Key: VDYQBPUYFKNVTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05849906
Procedure details


While the blocking reaction is progressing, NAb (selective for BP-6-N7Gua) and BP-6-N7Gua or benzo[a]pyrene (BP) or methylguanine (Me-N7Gua) or other structures related to BP-6-N7Gua are combined in separate Eppendorf tubes (1.5 mL polypropylene tubes). MAb is diluted 1:500 to 1:5000 in TBS buffer (0.05M Tris, 0.20M NaCl, pH 7.5) containing 10% (v/v) ethylene glycol as a protein stabilizer, then 500 uL is dispensed to each Eppendorf tube seated in a thermal mixing block set at 45 degrees C. These samples are heated for 10 minutes with vortexing. BP-6-N7Gua or BP or Me-N7Gua or other structures related to BP-6-N7Gua are diluted in methanol (MtOH), then added with vortexing in 10 uL volumes to duplicate samples of heated MAb solution. MtOH, alone, is added as a control to selected Eppendorfs. The reaction mixtures are heated with vortexing for an additional 20 minutes, then the reaction mixtures are cooled by addition of 100 uL of TBS buffer with 10% ethylene glycol. The reaction mixtures are incubated an additional 45 minutes at 37 degrees C.


Name
polypropylene
Quantity
1.5 mL
Type
reactant
Reaction Step Three





Identifiers


|
REACTION_CXSMILES
|
[CH:1]1[C:14]2=[C:15]3[C:16]4[C:11]([CH:12]=[CH:13]2)=[C:10]2[CH:17]=[CH:18][CH:19]=[CH:20][C:9]2=[CH:8][C:7]=4[CH:6]=[CH:5][C:4]3=[CH:3][CH:2]=1.C[O:22][C:23]1[N:31]=[C:30]([NH2:32])[N:29]=[C:25]2[N:26]=[CH:27][NH:28][C:24]=12.C(O)CO>CO>[CH:1]1[C:14]2=[C:15]3[C:16]4[C:11]([CH:12]=[CH:13]2)=[C:10]2[CH:17]=[CH:18][CH:19]=[CH:20][C:9]2=[C:8]([N:28]2[C:24]5[C:23](=[O:22])[NH:31][C:30]([NH2:32])=[N:29][C:25]=5[N:26]=[CH:27]2)[C:7]=4[CH:6]=[CH:5][C:4]3=[CH:3][CH:2]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=C2C=CC=3C=C4C(=C5C=CC1=C2C53)C=CC=C4
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC1=C2C(N=CN2)=NC(=N1)N
|
Step Three
|
Name
|
polypropylene
|
|
Quantity
|
1.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C(C)[*:2])[*:1]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CO)O
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC1=C2C(N=CN2)=NC(=N1)N
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CO)O
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
While the blocking reaction
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
MAb is diluted 1:500 to 1:5000 in TBS buffer (0.05M Tris, 0.20M NaCl, pH 7.5)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
set at 45 degrees C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
These samples are heated for 10 minutes with vortexing
|
|
Duration
|
10 min
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
added with vortexing in 10 uL volumes
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
MtOH, alone, is added as a control
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixtures
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
are heated with vortexing for an additional 20 minutes
|
|
Duration
|
20 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixtures
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixtures
|
Outcomes


Product
Details
Reaction Time |
45 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C1=CC=C2C=CC=3C(=C4C(=C5C=CC1=C2C53)C=CC=C4)N4C=NC=5N=C(NC(C45)=O)N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
